REACTION_CXSMILES
|
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][C:8]=2[N+:16]([O-])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>Cl>[NH2:16][C:8]1[CH:9]=[C:10]([C:13](=[O:15])[CH3:14])[CH:11]=[CH:12][C:7]=1[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
Stannous chloride dihydrate
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-(4-cyclohexyl-3-nitrophenyl)ethanone
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at this temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is slowly brought to 60-65° C.
|
Type
|
EXTRACTION
|
Details
|
is extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
After washing with water (1×15 mL) the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield the crude, which
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography (230-400 mesh; ethyl acetate:n-hexane, 3:7)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1C1CCCCC1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |